molecular formula C20H20N2O2 B12316196 2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione

2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione

Cat. No.: B12316196
M. Wt: 320.4 g/mol
InChI Key: MURNYFJGCHNUEP-UHFFFAOYSA-N
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Description

2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a benzyl-substituted amine with a suitable dione precursor can lead to the formation of the desired compound through a series of cyclization and condensation reactions. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines (NH₂) or thiols (SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Organic Synthesis: The compound’s unique ring structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the construction of larger, more intricate organic compounds.

    Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-benzyl-10a-methyl-1,3,3a,4-tetrahydropyrrolo[3,4-c][2]benzazepine-5,10-dione

InChI

InChI=1S/C20H20N2O2/c1-20-13-22(11-14-7-3-2-4-8-14)12-17(20)21-19(24)16-10-6-5-9-15(16)18(20)23/h2-10,17H,11-13H2,1H3,(H,21,24)

InChI Key

MURNYFJGCHNUEP-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1NC(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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